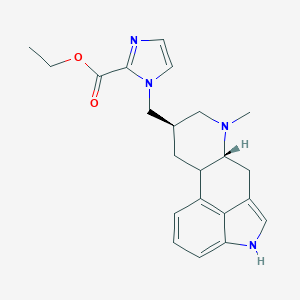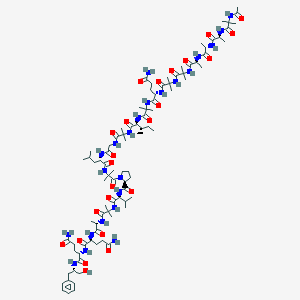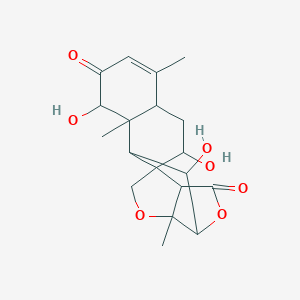
S-(2-Oxopentadecyl)-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Oxopentadecyl)-coenzyme A (OPC-17116) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of coenzyme A, which plays an essential role in various metabolic pathways in living organisms. OPC-17116 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating cellular processes and developing new therapies.
Mecanismo De Acción
S-(2-Oxopentadecyl)-coenzyme A acts as a competitive inhibitor of long-chain acyl-CoA synthetase (ACSL), which is an enzyme that plays a key role in the activation of fatty acids for use in cellular metabolism. By inhibiting ACSL, S-(2-Oxopentadecyl)-coenzyme A can alter the balance of fatty acid metabolism in cells, leading to changes in energy production and other cellular processes.
Biochemical and Physiological Effects:
S-(2-Oxopentadecyl)-coenzyme A has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These include changes in mitochondrial function, alterations in lipid metabolism, and modulation of cellular signaling pathways. In addition, S-(2-Oxopentadecyl)-coenzyme A has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using S-(2-Oxopentadecyl)-coenzyme A in lab experiments is its specificity for ACSL inhibition. This allows researchers to selectively target this enzyme and study its role in cellular metabolism. However, one limitation of using S-(2-Oxopentadecyl)-coenzyme A is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several potential future directions for research on S-(2-Oxopentadecyl)-coenzyme A. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another potential direction is the investigation of S-(2-Oxopentadecyl)-coenzyme A as a therapeutic agent for various diseases, particularly those related to lipid metabolism and mitochondrial dysfunction. Additionally, further studies are needed to fully understand the mechanism of action of S-(2-Oxopentadecyl)-coenzyme A and its effects on cellular processes.
Métodos De Síntesis
The synthesis of S-(2-Oxopentadecyl)-coenzyme A involves several steps, starting with the preparation of pentadecyl bromide. This compound is then reacted with thiourea to form pentadecylthiourea, which is subsequently converted to pentadecylamine. The final step involves the coupling of pentadecylamine with CoA to produce S-(2-Oxopentadecyl)-coenzyme A. The overall yield of this process is approximately 10%.
Aplicaciones Científicas De Investigación
S-(2-Oxopentadecyl)-coenzyme A has been used in a variety of scientific research applications, including studies of lipid metabolism, mitochondrial function, and cellular signaling pathways. It has also been investigated as a potential therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
121124-66-1 |
|---|---|
Nombre del producto |
S-(2-Oxopentadecyl)-coenzyme A |
Fórmula molecular |
C36H64N7O17P3S |
Peso molecular |
991.9 g/mol |
Nombre IUPAC |
[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51) |
Clave InChI |
JKWHUJMJVNMKEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
coenzyme A, S-(2-oxopentadecyl)- S-(2-oxopentadecyl)-CoA S-(2-oxopentadecyl)-coenzyme A S-(2-oxopentadecyl)-coenzyme A, tetralithium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
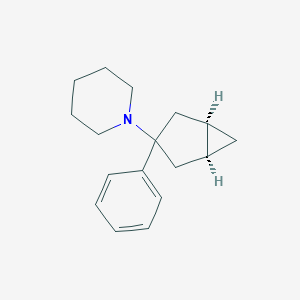

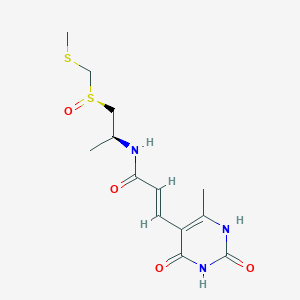
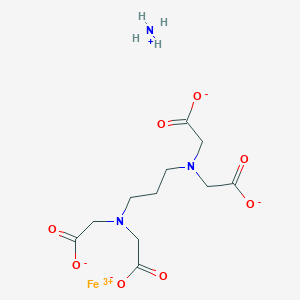
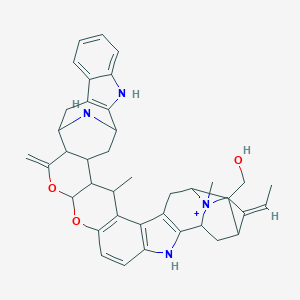
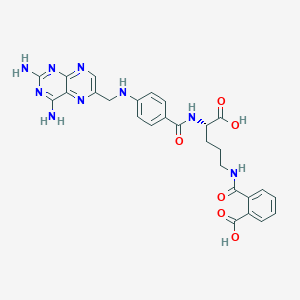
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)

